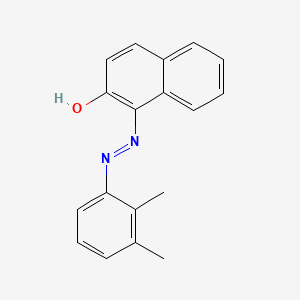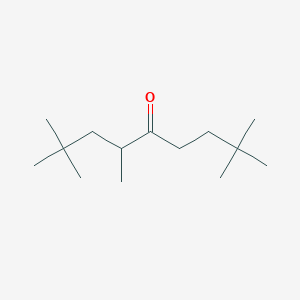
2,2,4,8,8-Pentamethylnonan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,8,8-Pentamethylnonan-5-one is an organic compound with the molecular formula C14H28O It is a ketone characterized by its unique structure, which includes multiple methyl groups attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8,8-Pentamethylnonan-5-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4-tetramethylpentane with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,8,8-Pentamethylnonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups attached to the nonane backbone can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2,2,4,8,8-Pentamethylnonan-5-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and as a precursor in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 2,2,4,8,8-Pentamethylnonan-5-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with other molecules, influencing their structure and reactivity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentane: A precursor in the synthesis of 2,2,4,8,8-Pentamethylnonan-5-one.
2,2,4-Trimethylpentane: Another structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
39575-88-7 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
2,2,4,8,8-pentamethylnonan-5-one |
InChI |
InChI=1S/C14H28O/c1-11(10-14(5,6)7)12(15)8-9-13(2,3)4/h11H,8-10H2,1-7H3 |
Clé InChI |
ZWIGXWPLPKCYFB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C)C(=O)CCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



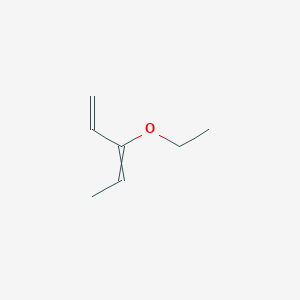
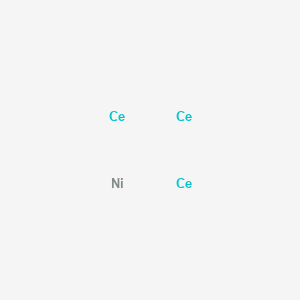
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)

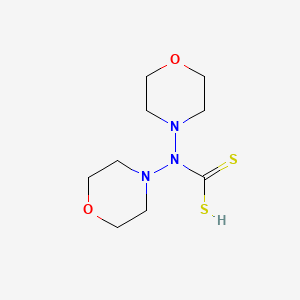

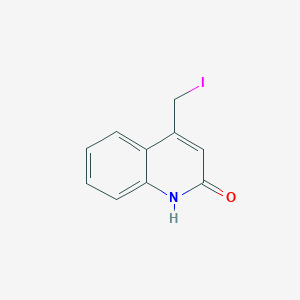

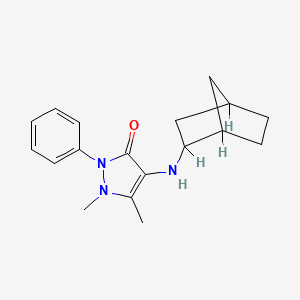
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)

